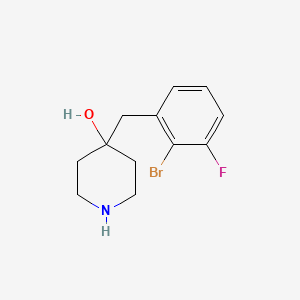
4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of bromine and fluorine atoms in the benzyl group of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-3-fluorobenzyl chloride and piperidin-4-ol.
Nucleophilic Substitution: The reaction between 2-bromo-3-fluorobenzyl chloride and piperidin-4-ol is carried out under nucleophilic substitution conditions. This involves the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.
Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures (e.g., 80-100°C) to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, resulting in the formation of different piperidine derivatives.
Substitution: The bromine and fluorine atoms in the benzyl group can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents, such as sodium azide or sodium methoxide, are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Applications De Recherche Scientifique
4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby exerting its effects on the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloro-3-fluorobenzyl)piperidin-4-ol: Similar in structure but with a chlorine atom instead of bromine.
4-(2-Bromo-3-chlorobenzyl)piperidin-4-ol: Similar in structure but with a chlorine atom instead of fluorine.
4-(2-Fluoro-3-chlorobenzyl)piperidin-4-ol: Similar in structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol lies in the combination of bromine and fluorine atoms in the benzyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H15BrFNO |
|---|---|
Poids moléculaire |
288.16 g/mol |
Nom IUPAC |
4-[(2-bromo-3-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-11-9(2-1-3-10(11)14)8-12(16)4-6-15-7-5-12/h1-3,15-16H,4-8H2 |
Clé InChI |
UTJRVUIZUUUGJE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CC2=C(C(=CC=C2)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)
![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)
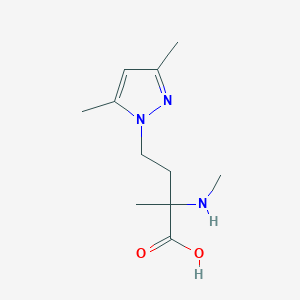
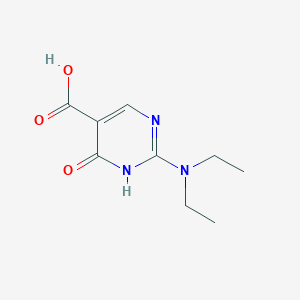
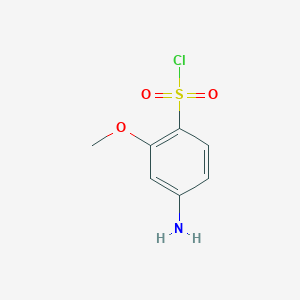
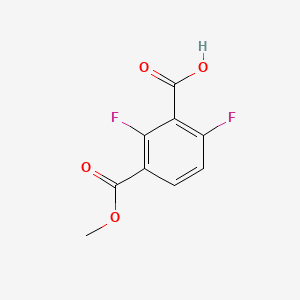
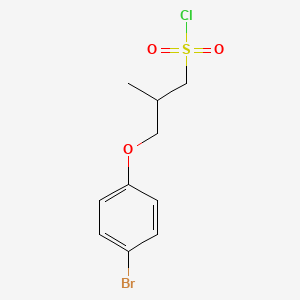
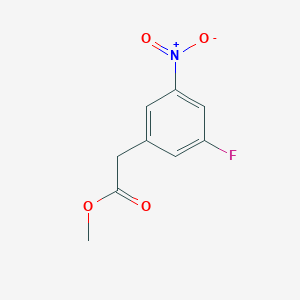
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)
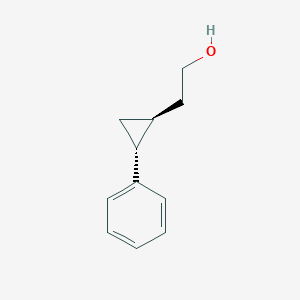

![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
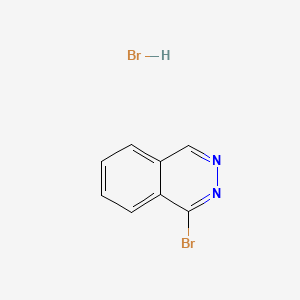
![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)
